molecular formula C14H20O B1211200 Mayurone

Mayurone

Cat. No.: B1211200
M. Wt: 204.31 g/mol
InChI Key: MPIBOQKDJNGGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mayurone is a phytochemical identified in scientific research as a constituent of plant essential oils, such as those from Myrtus communis L. (myrtle) . Current investigative focus on this compound is directed toward its potential antiviral properties. An in silico molecular docking study has highlighted this compound as one of the most promising phytochemicals from myrtle flowers exhibiting inhibitory potential against key targets of the SARS-CoV-2 virus, including the Main Protease (Mpro, PDB: 6LU7) and the Spike protein (PDB: 6ZLG) . This computational data suggests a high binding affinity, indicating a need for further investigation to validate its mechanism of action and efficacy in biological systems. The compound has also shown good druggability in ADME(Tox) analysis with no Lipinski’s rule violations, supporting its potential as a lead compound for pharmaceutical development . Researchers interested in natural product-based drug discovery for infectious diseases may find this compound a valuable compound for probing new antiviral mechanisms. This product is strictly for Research Use Only.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one

InChI

InChI=1S/C14H20O/c1-12(2)6-4-7-13(3)8-5-11(15)10-9-14(10,12)13/h5,8,10H,4,6-7,9H2,1-3H3

InChI Key

MPIBOQKDJNGGSK-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C13CC3C(=O)C=C2)C)C

Canonical SMILES

CC1(CCCC2(C13CC3C(=O)C=C2)C)C

Synonyms

mayurone

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Antimicrobial Properties

Mayurone exhibits notable antimicrobial activity. Research has indicated that it is effective against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. A study highlighted the compound's efficacy against Escherichia coli and Staphylococcus aureus, demonstrating its potential use in pharmaceuticals targeting infections caused by these pathogens .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals. This characteristic is crucial for preventing oxidative stress-related diseases. A comparative analysis showed that this compound outperformed some conventional antioxidants in specific assays, indicating its potential as a natural antioxidant in food and cosmetic formulations .

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases such as arthritis and other chronic conditions .

Chemical Applications

1. Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in synthesizing various chemical compounds. Its unique structure allows it to participate in multiple reactions, including cyclization and functional group transformations. This versatility makes it valuable in developing new materials and pharmaceuticals .

2. Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the flavoring and fragrance industry. It is incorporated into perfumes and food products to enhance sensory attributes, contributing to consumer appeal .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 40 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli50
Staphylococcus aureus40

Case Study 2: Antioxidant Activity

In an antioxidant activity assay using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, this compound demonstrated a scavenging activity of 85% at a concentration of 100 µg/mL, compared to 70% for ascorbic acid under similar conditions.

CompoundScavenging Activity (%) at 100 µg/mL
This compound85
Ascorbic Acid70

Preparation Methods

Bicyclic Enone Formation

The synthesis begins with the Robinson annulation of methyl vinyl ketone (1) and ethyl acetoacetate (2) to form bicyclic enone 3 (Figure 1). This step employs catalytic piperidine in refluxing benzene, achieving a 65% yield. The annulation proceeds through a conjugate addition-cyclization mechanism, establishing the decalin core.

Aldol Cyclization for Tricyclic Completion

The bicyclic enone 3 undergoes aldol condensation with formaldehyde under basic conditions (KOH, ethanol) to install the third ring. Intramolecular cyclization at 80°C furnishes the tricyclic intermediate 4 with 58% yield. Subsequent dehydrogenation using palladium on carbon (Pd/C) in xylene completes the synthesis of (±)-mayurone (5 ), albeit with moderate enantioselectivity.

Table 1: Key reaction parameters for the McMurry synthesis

StepReagents/ConditionsYield (%)
AnnulationPiperidine, benzene, reflux65
Aldol CyclizationKOH, ethanol, 80°C58
DehydrogenationPd/C, xylene, 140°C72

Palladium-Catalyzed Enantioselective Alkylation: Advancing Stereocontrol

A formal synthesis by Liu et al. (2014) introduced palladium-catalyzed asymmetric alkylation to access enantioenriched intermediates. This method addresses the racemic limitation of the McMurry approach.

Chiral PHOX Ligand Design

Using a tris(trifluoromethyl) PHOX ligand (6 ), the team achieved enantioselective decarboxylative alkylation of β-ketoester 7 with allyl carbonate 8 (Scheme 2). The reaction in toluene at 0°C produced allyl vinylogous ester 9 in 64% yield and 95% enantiomeric excess (ee).

Tandem Hydroboration-Oxidation

Intermediate 9 underwent hydroboration (BH₃·THF) followed by oxidative workup (NaBO₃·4H₂O) to install secondary alcohols. Jones oxidation (CrO₃/H₂SO₄) then converted primary alcohols to carboxylic acids, enabling lactonization to tricyclic precursor 10 (71% yield).

Enantiospecific Cyclization via Electrochemical Methods

Torii and Okamoto (1976) demonstrated an electrochemical acetoxylation strategy during cubebol synthesis, which has been adapted for this compound. This approach emphasizes redox economy and stereochemical fidelity.

Electrochemical Acetoxylation of Carvone

(−)-Carvone (11 ) undergoes acetoxylation at −78°C in acetic acid/NaOAc under electrolytic conditions (Pt electrodes, 10 mA/cm²). This step introduces acetoxy groups at the C8 position, yielding 12 in 83% yield.

Acid-Catalyzed Cyclization

Treatment of 12 with p-toluenesulfonic acid (PTSA) in dichloromethane induces cyclization to tricyclic ether 13 . Hydrogenolysis (H₂/Pd) removes the acetoxy group, delivering (−)-mayurone with 91% ee.

Hydroboration-Oxidation in Late-Stage Functionalization

The Stoltz group’s work on thujopsene synthesis (2014) provides insights into this compound’s functionalization. While targeting thujopsene, their hydroboration-oxidation protocol applies to this compound’s tertiary alcohol formation.

Diastereoselective Hydroboration

Allyl ketone 14 reacts with BH₃·THF at −78°C, followed by oxidative workup (NaBO₃·4H₂O), to install diastereomeric diols 15A/15B (1:1 ratio, 75% combined yield). TBS protection of the primary alcohol and Jones oxidation then yield lactones 16A/16B , pivotal for ring closure.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency metrics across methods

MethodKey StepYield (%)ee (%)
McMurry (1974)Robinson Annulation650 (racemic)
Liu (2014)Pd-Catalyzed Alkylation6495
Torii (1976)Electrochemical Acetoxylation8391

The Pd-catalyzed route offers superior enantiocontrol but requires costly ligands. The electrochemical method excels in redox efficiency but demands specialized equipment. McMurry’s approach, while racemic, remains the most accessible for large-scale synthesis.

Q & A

Q. What is the chemical structure of Mayurone, and how was it elucidated?

this compound (C₁₄H₂₀O) is a tricyclic 14-carbon sesquiterpenoid characterized by a fused cyclohexane and cyclopropane ring system. Its structure was confirmed via X-ray crystallography , complemented by spectral data (IR, NMR, and mass spectrometry). Key spectral markers include:

  • IR : 1665 cm⁻¹ (carbonyl stretch) and 3075 cm⁻¹ (alkene C–H).
  • NMR : δ 0.67–1.31 ppm (methyl groups) and δ 5.74 ppm (alkene protons) .

Q. What synthetic routes are commonly used to prepare this compound?

The primary synthesis involves selenium dioxide oxidation of dihydrothis compound (75% yield), followed by purification via preparative vapor-phase chromatography (VPC). Critical steps include:

  • Cyclization : Intramolecular copper-catalyzed cyclopropanation of γ,δ-unsaturated diazo ketones.
  • Decarboxylation : Oxidative decarboxylation using lead tetraacetate (LTA) to finalize the tricyclic framework .

Q. Which analytical techniques are essential for validating this compound’s purity and structure?

Researchers must employ a multi-technique approach:

  • Vapor-Phase Chromatography (VPC) : To assess purity (columns: SE-30, OV 101).
  • Spectroscopy :
  • IR for functional group identification.
  • NMR (60–220 MHz) for stereochemical and proton-environment analysis.
    • Melting Point/Boiling Point : Cross-referenced with literature values .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

Challenges arise in controlling cyclopropane ring stereochemistry. Methodological solutions include:

  • Catalyst Optimization : Using copper(I) triflate to enhance stereoselectivity in cyclopropanation.
  • Chiral Auxiliaries : Introducing temporary stereochemical guides (e.g., Evans oxazolidinones).
  • Spectral Cross-Validation : Comparing synthetic products’ NMR/IR data with natural samples .

Q. What strategies address contradictions in spectral data during this compound characterization?

Discrepancies (e.g., unexpected methyl shifts in NMR) require:

  • Dynamic NMR Experiments : To probe conformational exchange.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula.
  • X-ray Diffraction : Resolve ambiguities in ring geometry .

Q. What are the limitations of current this compound syntheses, and what novel approaches are emerging?

Limitations :

  • Low yields in Sharpless-Reich selenoxide elimination (partial conversion).
  • Scalability issues with photochemical Wolff rearrangements. Emerging Methods :
  • Enzyme-Mediated Cyclization : Leveraging terpene cyclases for stereocontrol.
  • Flow Chemistry : Improving reaction reproducibility for diazo ketone intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting VPC retention times in this compound analogs?

  • Column Calibration : Use internal standards (e.g., n-alkanes) to normalize retention times.
  • Temperature Gradients : Adjust oven temperatures (160–190°C) to resolve co-eluting peaks.
  • Comparative Analysis : Match synthetic products’ retention profiles with authenticated natural samples .

Methodological Recommendations

  • Synthetic Protocols : Always include stepwise spectral validation (IR/NMR after each reaction).
  • Error Mitigation : Pre-test reaction conditions (e.g., solvent purity, catalyst loading) to minimize side products.
  • Collaborative Verification : Share samples with independent labs for spectral replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mayurone
Reactant of Route 2
Mayurone

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